REACTION_CXSMILES
|
CC1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC(C)=CC=2)C2C=CC(C)=CC=2)C2C=CC(C)=CC=2)=CC=1.[CH3:51][O:52][C:53](=[O:62])[CH2:54][CH2:55][C:56]1[CH2:60][CH2:59][C:58](=[O:61])[CH:57]=1.CCCCCC>C(OCC)(=O)C>[CH3:51][O:52][C:53](=[O:62])[CH2:54][CH2:55][CH:56]1[CH2:60][CH2:59][C:58](=[O:61])[CH2:57]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
|
Name
|
|
Quantity
|
0.084 g
|
Type
|
reactant
|
Smiles
|
COC(CCC1=CC(CC1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gave, after 24 h at 0° C.
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC1CC(CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.075 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |